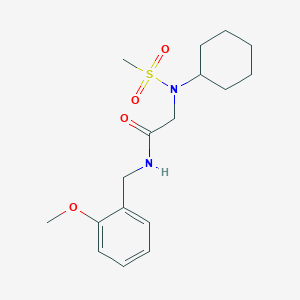
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide, also known as NSC745887, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide derivatives and has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial activities.
Wirkmechanismus
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC activity, 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide can induce the expression of tumor suppressor genes and inhibit the expression of oncogenes.
Biochemical and Physiological Effects
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has been found to modulate the expression of various genes involved in cell proliferation, angiogenesis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anti-cancer activity. However, there are also some limitations to using 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide in lab experiments. One limitation is that it can be toxic to normal cells at high concentrations, which can limit its therapeutic potential. Additionally, 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to study its potential use in other diseases, such as inflammatory disorders and bacterial infections. Additionally, further research is needed to better understand the mechanism of action of 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide and its effects on normal cells.
Synthesemethoden
The synthesis of 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide involves the reaction of 2-methyl-3-nitroaniline with cyclohexylisocyanate in the presence of a base, followed by the addition of chloroacetyl chloride and sodium methanesulfonate. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has been extensively studied for its potential anti-cancer properties. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in the metastatic process.
Eigenschaften
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-23-16-11-7-6-8-14(16)12-18-17(20)13-19(24(2,21)22)15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDONXWUFRSAOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7689490.png)

![(E)-4-((2-(2,6-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7689494.png)



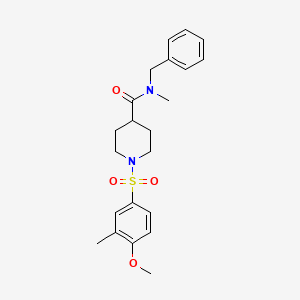

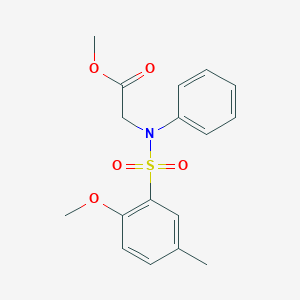

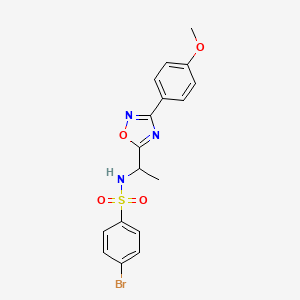

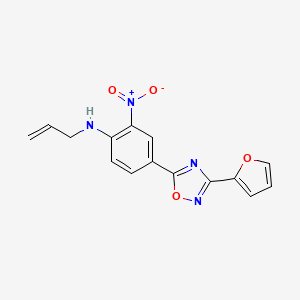
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7689600.png)